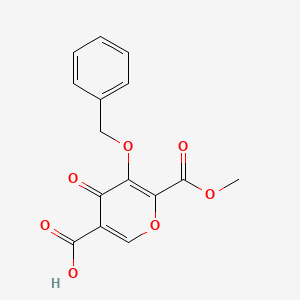

5-(Benzyloxy)-6-(methoxycarbonyl)-4-oxo-4H-pyran-3-carboxylic acid

Description

Properties

IUPAC Name |

6-methoxycarbonyl-4-oxo-5-phenylmethoxypyran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O7/c1-20-15(19)13-12(11(16)10(8-22-13)14(17)18)21-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQKVFKJEXJFLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=O)C(=CO1)C(=O)O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves functionalization of the 4-oxo-4H-pyran ring system at positions 3, 5, and 6. The key steps include:

- Introduction of the benzyloxy group at position 5.

- Esterification or methoxycarbonyl group introduction at position 6.

- Oxidation or carboxylation at position 3.

Preparation of 5-Benzyloxy Derivatives

A common approach to prepare 5-benzyloxy derivatives involves the protection of hydroxy groups by benzylation. According to a study by Bransová et al., 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid derivatives can be converted to 5-benzyloxy analogs by treatment with benzyl bromide in the presence of a base such as sodium hydroxide. This reaction proceeds via nucleophilic substitution, where the phenolic hydroxyl group is substituted by the benzyloxy group.

Esterification at Position 6

The methoxycarbonyl group at position 6 is introduced via esterification of the corresponding carboxylic acid or acid chloride intermediate. For example, methyl esters are synthesized by treating the acid with methanol in the presence of an acid catalyst such as concentrated sulfuric acid. This method yields methyl 5-benzyloxy-4-oxo-4H-pyran-2-carboxylate derivatives, which are precursors to the target compound.

Oxidation of Hydroxymethyl to Carboxylic Acid

The oxidation of primary alcohol groups at position 3 to carboxylic acids is a critical step. Various oxidizing agents have been used, including silver oxide (Ag2O), chromium trioxide (CrO3), and nitric acid (HNO3). For instance, oxidation of 5-benzyloxy-2-hydroxymethyl-4-oxo-4H-pyran with CrO3 in aqueous medium at elevated temperature results in the formation of the corresponding carboxylic acid.

Preparation of Acid Chloride and Amide Derivatives

Conversion of the carboxylic acid to acid chloride using phosphorus pentachloride (PCl5) facilitates further functionalization, such as amide formation. The acid chloride intermediate can be reacted with ammonia or amines to yield amides, which are useful derivatives for biological activity studies.

Alternative Synthetic Routes

Another documented route involves the hydroxymethylation of the pyran ring at position 3 by reaction with formaldehyde under alkaline conditions, followed by benzylation of the hydroxy group and subsequent oxidation to the carboxylic acid. This method requires careful pH control to prevent aldehyde polymerization and degradation of the pyranone ring.

Summary of Key Reaction Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield/Notes |

|---|---|---|---|---|

| Benzylation (5-hydroxy group) | Benzyl bromide, NaOH | Reflux or room temp | Several hours | High yield; selective protection of hydroxy |

| Esterification (methoxycarbonyl) | Methanol, concentrated sulfuric acid | Room temp | 2 hours | Methyl ester formation; crystallization from chloroform |

| Oxidation (hydroxymethyl to acid) | CrO3 in water, or Ag2O, or HNO3 | 60 °C | 2 hours | Efficient oxidation; careful control to avoid degradation |

| Acid chloride formation | PCl5 | 110 °C | 1.5 hours | Acid chloride isolated by vacuum distillation |

| Amide formation | Acid chloride + ammonia or amines, dry ether | 0 °C to room temp | Several hours | Amides obtained by reaction with ammonia |

| Hydroxymethylation | Formaldehyde, alkaline aqueous solution (pH ~10.5) | Reflux | Several hours | High yield; pH critical to avoid side reactions |

Analytical Data and Characterization

Infrared spectroscopy (IR) confirms key functional groups:

- Carbonyl stretching vibrations (C=O) at 1740 cm⁻¹ for carboxylic acids and esters.

- Aromatic and pyranone ring vibrations between 1490–1580 cm⁻¹.

- Hydroxy (OH) stretching around 3340 cm⁻¹.

- Amide NH stretching near 3320 cm⁻¹ in amide derivatives.

Nuclear magnetic resonance (NMR) spectra show characteristic signals for benzyloxy methylene protons (~5.0 ppm), methyl esters (~3.7 ppm), and aromatic protons (~7.0–7.5 ppm).

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-6-(methoxycarbonyl)-4-oxo-4H-pyran-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The benzyloxy and methoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

5-(Benzyloxy)-6-(methoxycarbonyl)-4-oxo-4H-pyran-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound’s derivatives may have biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-6-(methoxycarbonyl)-4-oxo-4H-pyran-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, and cellular responses .

Comparison with Similar Compounds

Substituent Variation: Methoxycarbonyl vs. tert-Butoxycarbonyl

A closely related analog, 5-(Benzyloxy)-6-(tert-butoxycarbonyl)-4-oxo-4H-pyran-3-carboxylic acid (CAS: 1332856-35-5), replaces the methoxycarbonyl group with a bulkier tert-butoxycarbonyl moiety. Key differences include:

*Estimation based on molecular formula adjustment from the tert-butyl analog (C18H18O7 → C15H12O7).

The tert-butyl variant’s discontinuation may reflect challenges in synthesis, stability, or cost-effectiveness compared to the methoxycarbonyl derivative .

Ring Structure Variation: Pyran vs. Dihydropyridine

Another analog, 5-(Benzyloxy)-1-(2,2-dimethoxyethyl)-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid (CAS: 1973401-99-8), replaces the pyran ring with a dihydropyridine system. Key distinctions include:

The dihydropyridine variant’s reduced aromaticity may influence its reactivity and interaction with biological targets, making it suitable for distinct synthetic pathways .

Functional Group Comparisons in Bioactive Compounds

The target compound’s methoxycarbonyl group may similarly enhance bioactivity through electron-withdrawing effects, though specific data remain undisclosed .

Research Findings and Implications

- Synthetic Utility : The methoxycarbonyl group in the target compound offers a balance between reactivity and stability, enabling efficient derivatization for drug discovery .

- Safety Considerations : Both the target compound and its analogs require strict adherence to lab safety protocols, including heat avoidance and proper ventilation .

Biological Activity

5-(Benzyloxy)-6-(methoxycarbonyl)-4-oxo-4H-pyran-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key enzymes involved in cancer progression. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

- IUPAC Name : 5-(benzyloxy)-6-(methoxycarbonyl)-4-oxo-4H-pyran-3-carboxylic acid

- Molecular Formula : C15H14O5

- Molecular Weight : 270.27 g/mol

- CAS Number : 15771-06-9

The structure consists of a pyran ring substituted with benzyloxy and methoxycarbonyl groups, which contribute to its biological activity.

Research indicates that derivatives of this compound exhibit inhibitory effects on Src family kinases (SFKs), which are non-receptor tyrosine kinases implicated in various cancers. Inhibition of SFKs can disrupt cancer cell proliferation and survival pathways, making these compounds potential candidates for cancer therapy .

In Vitro Studies

In vitro studies have shown that 5-(benzyloxy)-6-(methoxycarbonyl)-4-oxo-4H-pyran-3-carboxylic acid demonstrates significant cytotoxicity against several cancer cell lines. The compound's IC50 values (the concentration required to inhibit cell growth by 50%) were found to be in the low micromolar range, indicating potent activity against these cells .

Case Studies

- Src Kinase Inhibition :

- Cancer Cell Line Testing :

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C15H14O5 |

| Molecular Weight | 270.27 g/mol |

| CAS Number | 15771-06-9 |

| IC50 (Cancer Cell Lines) | < 5 µM |

| Toxicity Threshold | > 50 µM |

Q & A

Q. Basic

- NMR : H NMR (400 MHz, DMSO-d6) should show characteristic peaks: δ 8.2 ppm (pyran C=O), δ 5.1 ppm (benzyloxy -OCHPh), and δ 3.8 ppm (methoxycarbonyl -OCH). C NMR confirms carbonyl carbons at ~170–175 ppm .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) to assess retention time (~6.2 min) and purity .

What safety precautions are necessary when handling this compound in the laboratory?

Q. Basic

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .

- Emergency Protocols : In case of skin contact, rinse immediately with water for 15 minutes. For spills, neutralize with inert absorbents (e.g., sand) and avoid environmental release .

How can researchers assess the compound’s stability under varying storage conditions?

Q. Advanced

- Accelerated Stability Studies : Expose the compound to 40°C/75% relative humidity for 6 months. Monitor degradation via HPLC for new peaks (e.g., hydrolysis products at m/z 288.2).

- Light Sensitivity : Store in amber glass vials under nitrogen to prevent photodegradation. UV-Vis spectroscopy (λ~270 nm) tracks absorbance shifts indicative of decomposition .

How can biological activity assays (e.g., antioxidant or anti-inflammatory) be designed for this compound?

Q. Advanced

- Antioxidant Assays : Use DPPH radical scavenging (IC determination) with ascorbic acid as a positive control. Measure absorbance at 517 nm and compare inhibition rates .

- Anti-inflammatory Models : Evaluate COX-2 inhibition in RAW 264.7 macrophage cells using ELISA for prostaglandin E (PGE) quantification. Normalize data to cell viability (MTT assay) .

What strategies resolve contradictions in reported biological activity data?

Q. Advanced

- Standardized Protocols : Replicate assays under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability. Cross-validate using orthogonal methods (e.g., FRAP for antioxidant activity alongside DPPH) .

- Meta-Analysis : Compare data across studies with attention to solvent systems (DMSO vs. ethanol) and cell lines (e.g., HeLa vs. HepG2), which may influence outcomes .

How do substituents on the pyran ring influence reactivity in nucleophilic addition reactions?

Advanced

The electron-withdrawing methoxycarbonyl group at C6 enhances electrophilicity at C4, facilitating nucleophilic attacks (e.g., Grignard reagents). Computational modeling (DFT at B3LYP/6-31G*) predicts charge distribution, with C4 exhibiting a partial positive charge (+0.32) .

What analytical techniques identify degradation products during long-term storage?

Q. Advanced

- LC-MS/MS : Detect hydrolyzed products (e.g., free carboxylic acid at m/z 288.2) using electrospray ionization in negative mode.

- FT-IR : Monitor loss of ester C=O stretches (~1740 cm) and emergence of carboxylic acid O-H stretches (~2500–3300 cm) .

How can computational modeling predict the compound’s interaction with biological targets?

Q. Advanced

- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR). Focus on hydrogen bonds between the carboxylic acid group and Arg120/His90 residues.

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at C=O groups) using Schrödinger’s Phase .

What comparative studies differentiate this compound from structural analogs (e.g., 5-methoxy variants)?

Q. Advanced

- SAR Analysis : Replace the benzyloxy group with methyl or allyl groups to assess changes in bioactivity. For example, allyl substitution reduces antioxidant IC by 30% due to increased lipophilicity .

- Crystallography : Compare X-ray structures to analyze bond angles and packing efficiency, which correlate with solubility and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.